N-(4-chlorophenyl)-2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an indole moiety, and a sulfanylideneimidazolidine ring
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylideneimidazolidine Ring: This step involves the cyclization of a thiourea derivative with an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the indole moiety with the sulfanylideneimidazolidine ring through an amide bond formation.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of various cyclic derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of kinases or proteases involved in cell signaling pathways, leading to altered cellular responses such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE can be compared with other similar compounds such as:
N-(4-Chlorophenyl)-4-hydroxybenzamide: This compound has a similar chlorophenyl group but differs in the presence of a hydroxyl group instead of the indole and sulfanylideneimidazolidine moieties.
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound contains a chlorophenyl group and a phenylenediamine moiety, differing in the absence of the indole and sulfanylideneimidazolidine rings.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a chlorophenyl group and a thiadiazole ring, differing in the presence of a sulfonamide group instead of the indole and sulfanylideneimidazolidine moieties.
The uniqueness of N-(4-CHLOROPHENYL)-2-{2-OXO-3-[(4Z)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE lies in its complex structure, which combines multiple functional groups and rings, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13ClN4O3S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-hydroxy-3-(5-oxo-2-sulfanylideneimidazol-4-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C19H13ClN4O3S/c20-10-5-7-11(8-6-10)21-14(25)9-24-13-4-2-1-3-12(13)15(18(24)27)16-17(26)23-19(28)22-16/h1-8,27H,9H2,(H,21,25)(H,23,26,28) |
InChI Key |
GUBULGKHFOYRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)NC3=CC=C(C=C3)Cl)O)C4=NC(=S)NC4=O |
Origin of Product |
United States |
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